molecular formula C26H54 B166357 Hexacosane CAS No. 630-01-3

Hexacosane

Cat. No. B166357
CAS RN: 630-01-3
M. Wt: 366.7 g/mol
InChI Key: HMSWAIKSFDFLKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of hexacosane-related compounds has been explored in various studies. For instance, the synthesis of 1,10-dimethylbicyclo[8.8.8]hexacosane and 1,10-dihydroxybicyclo[8.8.8]hexacosane was achieved through a multi-step process starting from 1,10-cyclooctadecanedione, yielding the final products in 4% and 18% yields, respectively . Another study reported the synthesis of hexaspiro[2.0.4.0.2.0.4.0.2.0.4.0]tetracosane, which exists in a mixture of twistboat and chair conformations in solution . Additionally, the synthesis of hexaaza-macrobicyclic cages such as [Pt(Me5-tricosatrieneN6)]4+ and [Pt(Me5-tricosaneN6)]4+ was achieved through a template synthesis approach, yielding a high degree of stereoselectivity despite the presence of multiple chiral centers .

Molecular Structure Analysis

The molecular structures of synthesized hexacosane derivatives have been elucidated using techniques such as single-crystal X-ray analysis. For example, the out,out conformations of 1,10-dimethylbicyclo[8.8.8]hexacosane were established using this method . The conformational preferences of hexaamine cage ligands with metal ions such as Zn(II), Cd(II), and Hg(II) have also been studied, revealing unusual trigonal prismatic stereochemistry in some cases .

Chemical Reactions Analysis

The dynamics of the synthesized compounds have been investigated, particularly in terms of conformational changes. For instance, the chair-to-chair interconversion of hexaspiro[2.0.4.0.2.0.4.0.2.0.4.0]tetracosane was characterized by its activation parameters, determined through 13C NMR spectroscopy . Similarly, the conformational dynamics of hexaspiro[2.0.3.0.2.0.3.0.2.0.3.0]heneicosane were studied, revealing a preference for a chair-to-twistboat equilibrium in solution .

Physical and Chemical Properties Analysis

The thermodynamic properties of hexacosane have been measured, including its heat capacity and enthalpies of transition and fusion. These measurements are crucial for understanding the phase behavior of hexacosane . The synthesis of hexacosanoic acid, a very long-chain fatty acid, was also reported, highlighting the challenges associated with its physical properties, such as low solubility in water and organic solvents .

Case Studies

The enantioselective total synthesis of hexamethyldocosane from Antitrogus parvulus was performed to determine the absolute and relative configuration of the natural product. This study showcased the utility of copper-mediated allylic substitution reactions and copper-catalyzed sp3–sp3 cross-coupling reactions in the synthesis of complex molecules .

Scientific Research Applications

Bacteria-mediated Degradation

Hexacosane (C26H54) can be metabolized by bacterial strains such as Pseudomonas sp. BP10 and Stenotrophomonas nitritireducens E9, isolated from petroleum sludge. These strains have been shown to degrade hexacosane by up to 98% in a consortium, utilizing it as a carbon and energy source. This suggests potential applications in bioremediation processes, particularly for petroleum-derived pollutants (Jauhari et al., 2014).

Agricultural Applications

Hexacosane plays a role in the resistance mechanisms of plants against pests. For instance, in Lycopersicon esculentum, hexacosane has been associated with resistance to Tuta absoluta, a significant pest for tomatoes. This suggests the potential use of hexacosane in developing pest-resistant crop varieties (Oliveira et al., 2009).

Chemical Synthesis

Hexacosane derivatives, such as 1,10-dimethylbicyclo[8.8.8]hexacosane, have been synthesized for various purposes. These compounds, confirmed by single-crystal X-ray analysis, could be of interest in the development of new materials or chemical models (Jones et al., 2005).

Thermodynamic Properties

Understanding the thermodynamic properties of hexacosane, such as heat capacity and enthalpies of transition, is crucial in fields like materials science and engineering. These properties have implications for the design and development of new materials and processes (Andon & Martin, 1976).

Neurotrophic Effects

Hexacosanol, a derivative of hexacosane, has been shown to have neurotrophic effects, potentially aiding in nerve regeneration and the recovery of neuromuscular functions. This points towards its potential application in medical treatments for nerve damage and related disorders (Azzouz et al., 1996).

Metal Ion Complexing

Hexacosane derivatives like Cryptand 222 have been studied for their ability to complex metal ions. This property is significant in the field of analytical chemistry, particularly for the sequestration and analysis of specific cations (Marcus, 2004).

Phase Transition Studies

Raman spectroscopy studies have utilized hexacosane to monitor phase transitions in n-alkanes, offering insights into molecular structure and behavior. This is particularly relevant in the study of materials science and polymer chemistry (Chen et al., 2010).

Aerosol Aging Studies

Hexacosane has been used in studies to understand the process of aerosol aging. This research is crucial in atmospheric sciences, particularly in understanding the interactions between organic aerosols and environmental factors (Lambe et al., 2007).

Future Directions

Hexacosane has been used to prepare sulfonated hexacosanes, which are used as phase-change materials in the latent heat thermal energy storage process . This makes it a potential candidate for thermal storage applications . Furthermore, it has been used as a model n-alkane to study the solid-liquid equilibrium of binary mixtures .

properties

IUPAC Name

hexacosane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H54/c1-3-5-7-9-11-13-15-17-19-21-23-25-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-26H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMSWAIKSFDFLKN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H54
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7060883
Record name Hexacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

366.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

N-hexacosane appears as colorless crystals. Occurs in many natural products., Colorless solid; [CAMEO] White odorless crystals; [Alfa Aesar MSDS]
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexacosane
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/14577
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Boiling Point

774 °F at 760 mmHg (NTP, 1992), 415 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Solubility

Very soluble in benzene, ligroin, chloroform
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Density

0.8032 at 68 °F (NTP, 1992) - Less dense than water; will float, Density: 0.7783 g/cu cm at 60 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Vapor Pressure

VP: 1 Pa at 125.1 °C; 10 Pa at 158.8 °C; 100 Pa 200.1 °C; 1 kPa at 252.1 °C; 10 kPa at 314.3 °C; 100 kPa at 411.3 °C, 4.69X10-07 mm Hg at 25 °C (extrapolated)
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Product Name

Hexacosane

Color/Form

Monoclinic, triclinic or orthorhombic crystals from benzene; crystals from ether

CAS RN

630-01-3
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Hexacosane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=630-01-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexacosane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000630013
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HEXACOSANE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122457
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexacosane
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Hexacosane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7060883
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hexacosane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.010.114
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXACOSANE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CI4OKE9VO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Hexacosane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0061867
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

133.5 °F (NTP, 1992), 56.09 °C
Record name N-HEXACOSANE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20468
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name n-Hexacosane
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8356
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Citations

For This Compound
11,700
Citations
E Provost, D Balesdent, M Bouroukba… - The Journal of Chemical …, 1999 - Elsevier
The phase diagram of (n -octacosane +n -hexacosane) has been determined experimentally, using a crystallographic and a calorimetric method, in the n -octacosane mole fraction …
Number of citations: 18 www.sciencedirect.com
S Paneliya, S Khanna, NH Makani, R Banerjee… - Journal of Energy …, 2022 - Elsevier
In the present work, we demonstrate an in-situ synthesis of phase-change material (n-hexacosane) loaded exfoliated-graphite nanosheets (EGPCM) by modified hydrothermal method, …
Number of citations: 10 www.sciencedirect.com
Z Achour-Boudjema, JB Bourdet, D Petitjean… - Journal of molecular …, 1995 - Elsevier
… 24 H 50 ) : n-hexacosane (nC 26 H 54 ) … -hexacosane (nC 26 H 54 ) increases : two terminal solid solutions γ 1 and γ 2 , isostructural with n-tetracosane (nC 24 H 50 ) and n-hexacosane …
Number of citations: 32 www.sciencedirect.com
F Rajabalee, V Métivaud, D Mondieig… - Helvetica chimica …, 1999 - Wiley Online Library
The combination of the experimental (microcalorimetric and X‐ray diffraction) methods and thermodynamic analyses enabled us to determine the phase diagram of the system …
Number of citations: 19 onlinelibrary.wiley.com
M Rukaiyat, S Garba, S Labaran - Adv Med Plant Res, 2015 - netjournals.org
The antimicrobial activity of hexacosane isolated from Sansevieria liberica was determined using standard method. The compound was isolated by directing the fractionation of ethyl …
Number of citations: 32 www.netjournals.org
S Khanna, S Paneliya, P Prajapati, I Mukhopadhyay… - Energy, 2022 - Elsevier
In the current work, we demonstrate a simple, versatile, and scalable approach to synthesized silica encapsulated phase-change material (n-hexacosane) loaded between exfoliated-…
Number of citations: 22 www.sciencedirect.com
N Jauhari, S Mishra, B Kumari, SN Singh - Bioresource technology, 2014 - Elsevier
… hexacosane by 82% in isolation and 98% in their consortium after 7 days. An enhancement of 16% in hexacosane … During incubation with hexacosane, both the bacteria continued to …
Number of citations: 40 www.sciencedirect.com
S Khanna, S Paneliya, P Prajapati, R Chaudhari… - Thermal Science and …, 2023 - Elsevier
The present work demonstrates a modified chemical synthesis route (chemical, hydrothermal methods, and sonication) for fabricating n-hexacosane-impregnated graphene nanosheets …
Number of citations: 5 www.sciencedirect.com
U Domańska, K Domański - Fluid phase equilibria, 1991 - Elsevier
… The crystalline phase of hexacosane is a mixture of triclinic … In this paper, the results of the correlation of hexacosane … Hexacosane was fractionally recrystallized three times from …
Number of citations: 14 www.sciencedirect.com
Z Achour-Boudjema, M Bouroukba… - Journal of Thermal …, 1997 - akjournals.com
Differential enthalpy analyses were performed on the binary n -alkane system n -C 24 H 50 - n -C 26 H 54 with a Setaram DSC111 calorimeter of Tian Calvet type. The measurements …
Number of citations: 12 akjournals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.